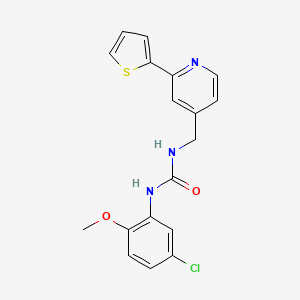

1-(5-Chloro-2-methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea

Description

This urea derivative features a 5-chloro-2-methoxyphenyl group and a (2-(thiophen-2-yl)pyridin-4-yl)methyl substituent. The thiophene and pyridine moieties may facilitate π-π interactions, critical for protein-ligand recognition.

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2S/c1-24-16-5-4-13(19)10-14(16)22-18(23)21-11-12-6-7-20-15(9-12)17-3-2-8-25-17/h2-10H,11H2,1H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRJBMALINXTMKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=CC(=NC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product. Common synthetic routes include:

Nucleophilic Substitution:

Suzuki Coupling: The formation of the thiophenyl-pyridinyl moiety.

Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, resulting in a variety of analogs.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while substitution reactions can produce a range of substituted urea derivatives.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with M64 and M64HCl (FAK Activators)

Structural Differences :

- M64: Contains a trifluoromethylphenyl group and morpholino substituent, enhancing lipophilicity and water solubility (as HCl salt) .

- Target Compound : Lacks the trifluoromethyl group but incorporates a thiophene-pyridine system, which may alter electronic properties and solubility.

Functional Implications :

Comparison with 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-[(pyridin-2-yl)methyl]thio}phenyl Urea (Compound 7n)

Structural Differences :

Functional Implications :

Comparison with Patent-Derived Ureas (EP 4 121 415 B1)

Key Examples :

Functional Implications :

Comparison with Sulfonamide Derivatives (BJ49352 and BJ49355)

Structural Differences :

Functional Implications :

- Sulfonamides (e.g., BJ49352) target distinct enzymes compared to ureas. The target compound’s urea core is more aligned with kinase inhibition, similar to M64 .

Data Table: Comparative Analysis

Key Research Findings

- Metabolic Stability : Replacement of thioether (7n) with methylene in the target compound may reduce oxidative metabolism, improving half-life .

- Therapeutic Potential: Structural similarities to M64 suggest FAK-related activity, while divergence from patent compounds indicates possible novel applications .

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a urea linkage, which is known to enhance biological activity in various pharmacological contexts. Its structural components include:

- 5-Chloro-2-methoxyphenyl group : This moiety is often associated with increased lipophilicity and potential interactions with biological targets.

- Thiophen-2-yl and pyridin-4-yl groups : These heterocycles can contribute to the compound's ability to interact with biological systems, potentially enhancing its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds, suggesting that this compound may exhibit significant activity against various bacterial strains.

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound | Target Bacteria | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| A | S. aureus | 15.625 | Inhibition of protein synthesis |

| B | E. coli | 40 | Disruption of cell wall synthesis |

| C | MRSA | 62.5 | Biofilm formation inhibition |

The above table illustrates that compounds with similar structures demonstrate varying degrees of antimicrobial activity, which could be indicative of the potential efficacy of the target compound.

Anticancer Activity

Emerging data suggest that compounds containing urea linkages may possess anticancer properties. For instance, studies on structurally related urea derivatives have shown:

- Inhibition of cancer cell proliferation : Compounds have been observed to inhibit cell growth in various cancer cell lines.

- Induction of apoptosis : Mechanistic studies indicate that these compounds can trigger apoptotic pathways in cancer cells.

Case Study: Urea Derivative in Cancer Research

A recent study evaluated the anticancer effects of a structurally similar urea derivative on human breast cancer cells (MCF-7). The results indicated:

- IC50 values : The compound exhibited an IC50 value of approximately 25 µM, demonstrating significant cytotoxicity.

- Mechanism : Flow cytometry analysis showed an increase in early apoptotic cells, suggesting that the compound induces apoptosis through intrinsic pathways.

Quorum Sensing Inhibition

Another area of interest is the compound's potential role in inhibiting quorum sensing (QS) mechanisms in bacteria. QS is a communication system that regulates gene expression based on population density, influencing biofilm formation and virulence.

Table 2: Quorum Sensing Inhibition Studies

The inhibition percentages indicate a promising role for related compounds in disrupting bacterial communication, which could enhance their effectiveness as antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.